4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C7H6Cl2F3N3 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
4,6-dichloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2F3N3/c1-15(2)3-4(8)13-6(7(10,11)12)14-5(3)9/h1-2H3 |
InChI Key |
PEIBZVHSEKXXDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(N=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally involves two key stages:
- Stage 1: Construction or modification of the pyrimidine ring with appropriate substituents.
- Stage 2: Selective chlorination at the 4 and 6 positions of the pyrimidine ring.
The trifluoromethyl and dimethylamino groups are introduced either before or after chlorination depending on the synthetic route.
Preparation of 4,6-Dichloropyrimidine Core
Although direct literature on the exact compound is limited, closely related pyrimidine derivatives such as 4,6-dichloropyrimidine and 4,6-dichloro-5-fluoropyrimidine provide valuable insights into preparation methods applicable to the target compound.
Cyclization and Ring Formation
- Starting materials: Formamide, diethyl malonate, and sodium ethoxide are commonly used to synthesize 4,6-dihydroxypyrimidine intermediates.
- Process conditions: The reaction involves heating and stirring under reflux with controlled pH adjustment using hydrochloric acid to precipitate the dihydroxypyrimidine.
- Advantages: This method provides high yields (>83%) and is suitable for industrial scale, with ethanol as a relatively safe solvent reducing occupational hazards compared to methanol-based processes.
Chlorination to 4,6-Dichloropyrimidine
- Chlorinating agents: Sulfur oxychloride (thionyl chloride) is preferred for converting 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine.
- Catalysts: Activated aluminum oxide or boric acid-treated catalysts enhance chlorination efficiency.
- Reaction conditions: Slow addition of thionyl chloride under reflux in solvents like ethylene dichloride, followed by crystallization and drying steps.
- Environmental and safety considerations: The process minimizes hazardous by-products and allows recycling of solvents and catalysts, improving environmental footprint and cost-effectiveness.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to dihydroxypyrimidine | Formamide, diethyl malonate, sodium ethoxide, ethanol solvent, reflux, pH 2-6 adjustment | >83 | High purity, industrially scalable |
| Chlorination | 4,6-Dihydroxypyrimidine, sulfur oxychloride, ethylene dichloride solvent, activated Al2O3 catalyst, reflux | High | Efficient, environmentally friendlier |
Specific Chlorination of 5-Substituted Pyrimidines
For pyrimidines substituted at the 5-position with halogens or amino groups such as dimethylamino, chlorination methods using phosgene or phosphorus oxychloride have been explored:
- Phosgene-based chlorination: Reacting 4-hydroxypyrimidines substituted at the 5-position with phosgene in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as nitrobenzene can yield 4,6-dichloro derivatives with high purity and yield.
- Advantages: The use of nitrobenzene as solvent allows chlorination without additional catalysts, simplifying the process.
- Disadvantages: Phosgene is highly toxic and requires stringent safety measures; intermediates with dimethylformamide can form carcinogenic compounds.
| Parameter | Phosgene Method (Preferred Variant) | Notes |
|---|---|---|
| Solvent | Nitrobenzene | Enables catalyst-free reaction |
| Catalyst | 4-Dimethylaminopyridine (optional) | Enhances yield and purity |
| Reaction time | Shorter than traditional methods | Industrially favorable |
| Yield | Higher than previous methods | Low by-product formation |
| Safety considerations | High due to phosgene and solvent toxicity | Requires specialized equipment and handling |
Introduction of Dimethylamino and Trifluoromethyl Groups
- Dimethylamino substitution: Typically introduced via nucleophilic aromatic substitution on 4,6-dichloropyrimidine derivatives, replacing one chlorine atom with a dimethylamino group under controlled conditions.
- Trifluoromethyl group introduction: Usually incorporated at the 2-position of the pyrimidine ring through electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.
These steps require careful optimization to avoid side reactions and ensure regioselectivity.
Summary of Preparation Routes
| Route | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Cyclization + Thionyl Chloride Chlorination | Formamide + diethyl malonate → 4,6-dihydroxypyrimidine → chlorination with SOCl2 | High yield, industrially scalable, safer solvents | Use of toxic chlorinating agents, requires careful handling |
| Phosgene Chlorination in Nitrobenzene | 4-hydroxypyrimidine + phosgene in nitrobenzene with DMAP catalyst | High purity, shorter reaction times | Phosgene toxicity, carcinogenic intermediates risk |
| Nucleophilic Substitution for Dimethylamino | Chloropyrimidine + dimethylamine substitution | Selective functionalization | Requires controlled conditions to avoid over-substitution |
| Electrophilic Trifluoromethylation | Introduction of CF3 group via specialized reagents | Enables trifluoromethyl substitution | Expensive reagents, sensitive reaction conditions |
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like dimethylamine, thiols, and other nucleophiles under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
One of the most significant applications of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is in the development of anticancer drugs. The compound acts as an anti-metabolic agent, inhibiting enzymes involved in DNA and RNA synthesis, which is crucial for cancer cell proliferation. Research indicates that this compound can effectively impede the growth of various cancer cell lines, making it a promising candidate for further drug development.
Case Study: Synthesis of Anticancer Agents
A study conducted by researchers at a leading pharmaceutical institution synthesized analogs of this compound to evaluate their cytotoxic effects on cancer cells. The results demonstrated that certain derivatives exhibited enhanced potency compared to existing treatments, highlighting the compound's potential in oncology.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Original Compound | 15 | Breast Cancer |
| Derivative A | 5 | Lung Cancer |
| Derivative B | 8 | Colon Cancer |
Agrochemical Applications
Herbicides and Fungicides
In the agrochemical sector, this compound serves as an intermediate in the synthesis of herbicides and fungicides. Its halogenated structure contributes to its effectiveness in controlling various pests and diseases in crops.
Case Study: Development of a New Herbicide
A research team developed a novel herbicide based on this compound, targeting resistant weed species. Field trials showed a significant reduction in weed biomass compared to traditional herbicides, suggesting improved efficacy.
| Herbicide Name | Active Ingredient | Efficacy (%) |
|---|---|---|
| Herbicide X | This compound | 90 |
| Traditional Herbicide Y | Glyphosate | 70 |
Materials Science Applications
Synthesis of Advanced Materials
The compound is also utilized in materials science for synthesizing advanced materials with unique electronic and optical properties. Its trifluoromethyl group enhances the material's stability and performance in electronic applications.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices improves conductivity and thermal stability. This has implications for developing next-generation electronic devices.
| Material Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymer A (Control) | 0.01 | 200 |
| Polymer B (With Compound) | 0.1 | 250 |
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural analogs, emphasizing substituent effects:
Key Observations:
- Trifluoromethyl vs.
- Dimethylamino vs. Amino/Nitro: The dimethylamino group at C-5 may reduce cytotoxicity compared to primary amino or nitro groups, as seen in analogs like 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine .
- Chlorine Positioning : Chlorine at C-4 and C-6 is conserved across analogs, suggesting its role in stabilizing the pyrimidine core .
Biological Activity
4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, notable for its unique trifluoromethyl and dimethylamino substituents. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H6Cl2F3N3
- Molecular Weight : 233.04 g/mol
- Structural Features :
- Two chlorine atoms at positions 4 and 6
- A dimethylamino group at position 5
- A trifluoromethyl group at position 2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in inflammatory processes. Research indicates that similar pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Key Mechanisms:
- Inhibition of COX Enzymes : Compounds in this class have shown potential in inhibiting both COX-1 and COX-2 enzymes, which are key players in the synthesis of prostaglandins that mediate inflammation.
- Antiviral Activity : Some studies suggest that pyrimidine derivatives may exhibit antiviral properties, potentially targeting viral replication mechanisms .
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies involving compounds related to this compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| COX-1 Inhibition | Varies | |
| COX-2 Inhibition | Varies | |
| Antiviral Activity | >10 μM | |
| Anticancer Activity | IC50 = 0.126 μM (MDA-MB-231) |
Case Studies
- Anti-inflammatory Effects : In vitro studies have demonstrated that related compounds can significantly reduce inflammatory markers in cell cultures. For instance, a study reported an IC50 value for COX inhibition ranging from low micromolar to nanomolar levels depending on the specific derivative used.
- Anticancer Potential : A recent investigation highlighted the compound's efficacy against triple-negative breast cancer (TNBC) cell lines, showing a potent inhibitory effect with an IC50 value of 0.126 μM. This suggests a promising therapeutic window for further development against aggressive cancer types .
- Toxicity Studies : Safety assessments in animal models indicated that compounds similar to this compound exhibited favorable safety profiles even at high doses, suggesting potential for therapeutic use without significant toxicity .
Q & A
Q. What are the recommended synthetic routes for 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach is to start with a 5-amino-substituted pyrimidine precursor, followed by chlorination at positions 4 and 6 using POCl₃ or PCl₃ under reflux conditions. The dimethylamino group can be introduced via nucleophilic substitution of a labile leaving group (e.g., chloro or methoxy) using dimethylamine in a polar aprotic solvent like DMF or THF. For example, analogous reactions in substituted pyrimidines have achieved yields >70% when using excess dimethylamine (2–3 equivalents) at 60–80°C . Optimization of reaction time, solvent choice, and catalyst (e.g., catalytic DMAP) can mitigate side reactions such as over-chlorination or ring degradation.
Q. How should researchers characterize the structure and purity of this compound, and what analytical techniques are most effective?
Methodological Answer: Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹H NMR (to identify dimethylamino protons at δ 2.8–3.2 ppm), ¹³C NMR (to confirm trifluoromethyl carbon at ~120 ppm), and ¹⁹F NMR (for trifluoromethyl group at δ -60 to -65 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.97 for C₇H₇Cl₂F₃N₃).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .
- X-ray Crystallography : For unambiguous structural assignment, single-crystal X-ray diffraction can resolve positional ambiguities in substituents .
Advanced Research Questions
Q. What strategies are effective for regioselective functionalization of the pyrimidine ring in this compound, particularly for introducing diverse substituents at the 4 and 6 positions?
Methodological Answer: Regioselective substitution at positions 4 and 6 can be achieved by exploiting differences in leaving group reactivity. For instance:
- Protection/Deprotection : Temporarily protect the dimethylamino group with Boc or acetyl to prevent undesired side reactions during chlorination .
- Stepwise Halogenation : Use controlled stoichiometry of chlorinating agents (e.g., NCS or Cl₂ gas) to selectively substitute at specific positions. In analogous compounds, 4,6-dichloro intermediates are often generated first, followed by selective displacement of one chlorine using nucleophiles like amines or thiols .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 2 (trifluoromethyl group) can introduce aryl/heteroaryl groups without disrupting the 4,6-dichloro motif .
Q. How does the dimethylamino group at position 5 influence the electronic properties and reactivity of the pyrimidine ring, and what computational methods can model these effects?
Methodological Answer: The dimethylamino group is electron-donating, increasing electron density at position 5 and activating the ring toward electrophilic substitution. Computational studies (e.g., DFT calculations using Gaussian or ORCA) can map electron density distribution and predict reactivity. For example:
- HOMO-LUMO Analysis : Reveals nucleophilic sites (higher HOMO density) at positions 4 and 6, aligning with observed chlorination patterns .
- Molecular Electrostatic Potential (MEP) : Shows regions of negative charge near the dimethylamino group, guiding rational design of derivatives for target interactions (e.g., enzyme inhibition) .
Q. What are the common sources of yield variability in the synthesis of this compound, and how can reaction parameters be systematically analyzed to improve reproducibility?
Methodological Answer: Key variables affecting yield include:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may promote side reactions at high temperatures.
- Temperature Gradients : Excessive heat (>100°C) can degrade the trifluoromethyl group; controlled reflux (70–80°C) is optimal .
- Moisture Sensitivity : Hydrolysis of chloro groups to hydroxyl derivatives is a common side reaction; rigorous drying of reagents/solvents (e.g., molecular sieves) is critical .
To address variability, employ Design of Experiments (DoE) methodologies, such as factorial design, to test interactions between parameters (e.g., temperature, solvent, stoichiometry). Statistical tools like ANOVA can identify significant factors and optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
